molecular formula C10H19BrO2 B1266200 10-Bromodecanoic acid CAS No. 50530-12-6

10-Bromodecanoic acid

Cat. No.: B1266200
CAS No.: 50530-12-6
M. Wt: 251.16 g/mol
InChI Key: PGVRSPIEZYGOAD-UHFFFAOYSA-N
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Description

10-Bromodecanoic acid is an organic compound with the molecular formula C₁₀H₁₉BrO₂ . It is a brominated fatty acid derivative, characterized by a bromine atom attached to the tenth carbon of a decanoic acid chain. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Mechanism of Action

Target of Action

10-Bromodecanoic acid is a pharmaceutical intermediate It’s known to be used in the preparation of alkylcarboxylate-grafted polyethylenimine , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known to be used in the synthesis of various compounds . This suggests that its mode of action may involve the donation of its bromo functional group or its carboxylic acid group to other molecules, thereby altering their structure and function.

Biochemical Pathways

Given its role as an intermediate in the synthesis of other compounds , it’s likely that it participates in various biochemical reactions, potentially affecting multiple pathways depending on the context of its use.

Pharmacokinetics

It’s partly miscible in water , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific compounds it helps to produce.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive , which means that its stability and efficacy could be affected by exposure to air. Additionally, it’s incompatible with oxidizing agents , suggesting that its action could be influenced by the presence of such agents in its environment.

Biochemical Analysis

Biochemical Properties

10-Bromodecanoic acid plays a significant role in biochemical reactions, particularly as an alkylcarboxylate chain source. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of alkylcarboxylate-grafted polyethylenimine, which is crucial for drug delivery systems . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound may inhibit certain enzymes involved in fatty acid metabolism, leading to changes in the levels of metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which plays a crucial role in the activation of fatty acids for subsequent metabolic processes . The presence of this compound can alter the levels of metabolites within these pathways, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The activity and function of this compound are closely linked to its subcellular localization, as it interacts with biomolecules within these specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromodecanoic acid can be synthesized from 10-bromodecanol through an oxidation process. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert the alcohol group to a carboxylic acid group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to remove impurities .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce various oxidized derivatives.

    Reduction: The compound can be reduced to form 10-bromodecanol or other reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles.

Major Products Formed:

Scientific Research Applications

10-Bromodecanoic acid is employed in several scientific research applications:

Comparison with Similar Compounds

  • 8-Bromooctanoic acid
  • 9-Bromononanoic acid
  • 6-Bromohexanoic acid
  • 4-Bromobutyric acid
  • 11-Bromoundecanoic acid
  • 16-Bromohexadecanoic acid

Comparison: 10-Bromodecanoic acid is unique due to its specific chain length and the position of the bromine atom. Compared to shorter or longer chain brominated acids, it offers distinct reactivity and properties that are advantageous in certain chemical syntheses and industrial applications .

Properties

IUPAC Name

10-bromodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRSPIEZYGOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198540
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50530-12-6
Record name 10-Bromodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromodecanoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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